molecular formula Cl2H6O11P B1593016 Lead(II) perchlorate trihydrate CAS No. 13453-62-8

Lead(II) perchlorate trihydrate

Cat. No.: B1593016
CAS No.: 13453-62-8
M. Wt: 460 g/mol
InChI Key: KKGGEAQRICYXNM-UHFFFAOYSA-L
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Description

Lead(II) perchlorate trihydrate is a chemical compound with the formula Pb(ClO4)2·3H2O. It is a white crystalline solid that is soluble in water and has been used in various scientific research applications.

Scientific Research Applications

Synthesis and Structural Characterization

Lead(II) perchlorate forms complex adducts with various ligands, demonstrating its utility in synthesizing and studying complex structures. For example, it crystallizes with 2,4,6-tris(2-pyridyl)-1,3,5-triazine as a trihydrate adduct, revealing insights into lead(II) coordination environments (Harrowfield et al., 2002). This aspect is crucial for understanding the fundamental chemistry of lead(II) compounds and their potential applications.

Coordination Chemistry

Lead(II) perchlorate's coordination chemistry has been extensively studied, particularly in its interactions with various solvents. Its ability to form hemidirected or holodirected complexes, depending on the ligand interactions, highlights its versatility in coordination chemistry (Persson et al., 2011). Such studies are fundamental in developing new materials and understanding lead(II) behavior in different chemical environments.

Role in Complex Formation

Lead(II) perchlorate has shown a unique ability to interact with a variety of ligands, forming distinct complexes. This is evident in its binding with hexadentate compounds, leading to the formation of complexes with unique coordination modes and interactions (Vaira et al., 1996). These studies contribute significantly to the field of coordination chemistry and materials science.

In Solution Studies

Investigations into the behavior of lead(II) perchlorate in aqueous solutions, such as its interaction with various anions and pH effects, are crucial for understanding its reactivity and potential applications in chemical processes (Campbell et al., 1989). Such studies can provide insights into the environmental impact of lead compounds and their behavior in natural and industrial contexts.

Structural Analysis and Characterization

Lead(II) perchlorate's solvation and crystallization behaviors, particularly in different stoichiometries with dimethyl sulfoxide, have been characterized, providing valuable information about its structural properties and potential applications in crystal engineering (Harrowfield et al., 1993).

Influence on Polymeric Structures

The interaction of lead(II) perchlorate with various ligands can lead to the formation of polymeric structures with distinct coordination numbers andgeometries. This is evident in its reaction with tropolone, resulting in different polymeric lead(II) complexes based on the pH and counteranion present (Lyczko et al., 2007). These findings are significant in the field of polymer chemistry and material science.

Exploration of Decomposition Processes

Lead(II) perchlorate has been used to study the decomposition processes of lead(II) acetate, revealing various molecular arrangements and thermal behaviors. This research provides critical insights into the stability and reactivity of lead compounds under different conditions (Martinez-Casado et al., 2016).

Electrodialysis Applications

Lead(II) perchlorate has been studied in electrodialysis systems, specifically for the extraction and electrodeposition of lead(II) ions. This research contributes to the development of methods for metal recovery and purification, showcasing its potential in environmental remediation and resource recovery (Sadyrbaeva, 2018).

Neutrino Detection Medium

A unique application of lead perchlorate is in the field of particle physics as a medium for neutrino detection. Its use in Cherenkov detectors demonstrates its potential in advanced scientific research and experimental physics (Bacrania et al., 2001).

Mechanism of Action

Target of Action

Lead(II) perchlorate trihydrate is a perchlorate compound that primarily targets the pyridyl group . The pyridyl group plays a significant role in various biochemical reactions, particularly in the formation of complex organic structures.

Mode of Action

The interaction of this compound with its targets involves the protonation of the pyridyl group . Protonation is a chemical reaction that results in the addition of a proton (H+) to an atom, molecule, or ion, making the compound more positive.

Pharmacokinetics

It is known to be extremely hygroscopic and very soluble in water , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the protonation state of the pyridyl group . These changes can potentially alter the chemical behavior of the compounds in which the pyridyl group is present.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is extremely hygroscopic , meaning it readily absorbs moisture from the environment. This property can affect its stability and reactivity. Furthermore, its solubility in water suggests that its action and efficacy can be influenced by the presence and amount of water in the environment.

Properties

IUPAC Name

lead(2+);diperchlorate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClHO4.3H2O.Pb/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);3*1H2;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGGEAQRICYXNM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H6O11Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648474
Record name lead(2+);diperchlorate;trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13453-62-8
Record name lead(2+);diperchlorate;trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name lead(II) perchlorate trihydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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